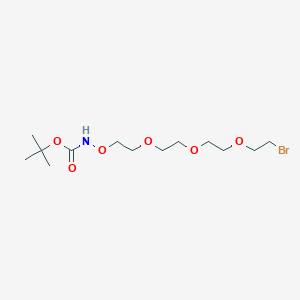

t-Boc-Aminooxy-PEG3-bromure

Vue d'ensemble

Description

T-Boc-Aminooxy-PEG3-bromide is a crosslinker containing a t-Boc-aminooxy group and a bromide (Br). The bromide (Br) is a very good leaving group for nucleophilic substitution reactions. The t-Boc-aminooxy can be deprotected under mild acidic conditions. The hydrophilic PEG spacer increases solubility in aqueous media .

Molecular Structure Analysis

The molecular formula of t-Boc-Aminooxy-PEG3-bromide is C13H26BrNO6 . It has a molecular weight of 372.3 g/mol . The structure contains a Boc-protected aminooxy group and a bromide group .Chemical Reactions Analysis

The bromide (Br) in t-Boc-Aminooxy-PEG3-bromide is a very good leaving group for nucleophilic substitution reactions . The t-Boc-aminooxy can be deprotected under mild acidic conditions .Physical and Chemical Properties Analysis

T-Boc-Aminooxy-PEG3-bromide has a molecular weight of 372.3 g/mol . . It is soluble in DMSO, DCM, DMF . The compound should be stored at -20°C .Applications De Recherche Scientifique

Agent de réticulation

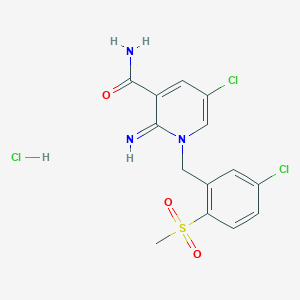

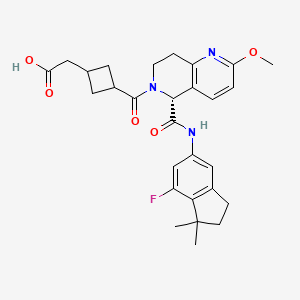

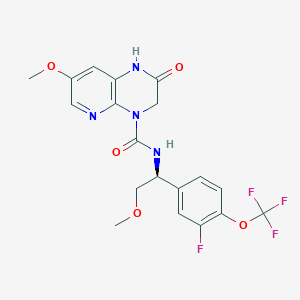

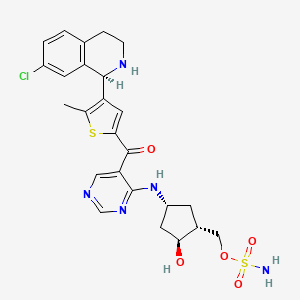

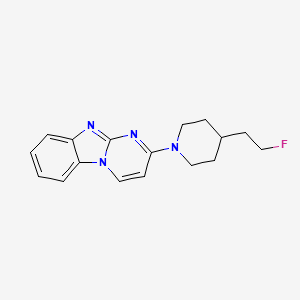

Le t-Boc-Aminooxy-PEG3-bromure est un agent de réticulation contenant un groupe t-Boc-aminooxy et un groupe bromure (Br) {svg_1}. Il est donc utile pour créer des liaisons entre différentes molécules dans une variété d'applications de recherche scientifique {svg_2}.

Réactions de substitution nucléophile

Le groupe bromure (Br) du this compound est un très bon groupe partant pour les réactions de substitution nucléophile {svg_3}. Cela signifie qu'il peut être remplacé par un nucléophile, une particule avec une paire d'électrons libre, dans une réaction chimique {svg_4}.

Déprotection dans des conditions faiblement acides

Le groupe t-Boc-aminooxy du this compound peut être déprotégé dans des conditions faiblement acides {svg_5}. Cette propriété est utile dans la recherche où la protection de certains groupes fonctionnels est requise pendant la synthèse {svg_6}.

Augmentation de la solubilité dans les milieux aqueux

L'espaceur PEG hydrophile du this compound augmente la solubilité dans les milieux aqueux {svg_7}. Ceci est particulièrement utile dans la recherche biologique où la solubilité dans l'eau peut être un facteur crucial {svg_8}.

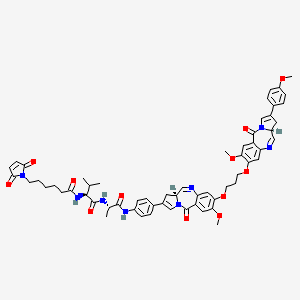

Liaison PROTAC

Le this compound est un lien PROTAC à base de polyéthylène glycol (PEG) {svg_9}. Les PROTAC (chimères de ciblage de la protéolyse) sont une classe de médicaments qui agissent en recrutant une ligase E3 ubiquitine pour marquer une protéine spécifique en vue de sa dégradation {svg_10}. Le this compound peut être utilisé dans la synthèse d'une série de PROTAC {svg_11}.

Recherche de qualité réactif

Le this compound est de qualité réactif et est utilisé à des fins de recherche {svg_12}. Il est couramment utilisé dans les laboratoires pour la synthèse de divers composés {svg_13}.

Mécanisme D'action

Target of Action

t-Boc-Aminooxy-PEG3-bromide is a crosslinker . It contains a t-Boc-Aminooxy group and a bromide group . The primary targets of this compound are molecules that can undergo nucleophilic substitution reactions .

Mode of Action

The bromide (Br) group in t-Boc-Aminooxy-PEG3-bromide is a very good leaving group for nucleophilic substitution reactions . This means that the bromide group can be replaced by a nucleophile, a molecule that donates an electron pair to form a chemical bond. The t-Boc-aminooxy group can be deprotected under mild acidic conditions , which means it can be removed to expose the aminooxy group. This allows the aminooxy group to participate in further reactions.

Pharmacokinetics

The hydrophilic peg spacer in the compound increases its solubility in aqueous media , which could potentially influence its absorption and distribution in the body.

Action Environment

The action of t-Boc-Aminooxy-PEG3-bromide can be influenced by environmental factors such as pH, as the deprotection of the t-Boc-aminooxy group occurs under mild acidic conditions . Additionally, the solubility of the compound in aqueous media suggests that it may be more effective in environments with a certain water content .

Analyse Biochimique

Biochemical Properties

t-Boc-Aminooxy-PEG3-bromide is involved in biochemical reactions as a crosslinker . The t-Boc-aminooxy group can be deprotected under mild acidic conditions to reveal the aminooxy group . This group can then interact with aldehydes to form oxime bonds . The bromide (Br) group is a very good leaving group for nucleophilic substitution reactions .

Cellular Effects

Its hydrophilic PEG spacer increases solubility in aqueous media , which could potentially influence cell function by facilitating the transport and distribution of the compound within cells.

Molecular Mechanism

The molecular mechanism of t-Boc-Aminooxy-PEG3-bromide involves its role as a crosslinker . The t-Boc-aminooxy group can be deprotected under mild acidic conditions to reveal the aminooxy group . This group can then interact with aldehydes to form oxime bonds . The bromide (Br) group is a very good leaving group for nucleophilic substitution reactions .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal storage conditions .

Metabolic Pathways

The compound can participate in nucleophilic substitution reactions due to the presence of the bromide (Br) group .

Transport and Distribution

Its hydrophilic PEG spacer could potentially facilitate its transport and distribution within cells .

Subcellular Localization

Given its properties, it could potentially localize to areas of the cell where nucleophilic substitution reactions occur .

Propriétés

IUPAC Name |

tert-butyl N-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26BrNO6/c1-13(2,3)21-12(16)15-20-11-10-19-9-8-18-7-6-17-5-4-14/h4-11H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWEZLXYPVZNLFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCOCCOCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26BrNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601170820 | |

| Record name | 1,1-Dimethylethyl 14-bromo-3,6,9,12-tetraoxa-2-azatetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601170820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918132-15-7 | |

| Record name | 1,1-Dimethylethyl 14-bromo-3,6,9,12-tetraoxa-2-azatetradecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918132-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 14-bromo-3,6,9,12-tetraoxa-2-azatetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601170820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(3,4-Difluorophenyl)-2-pyrimidinyl]-N-3-pyridazinyl-1-piperazinecarboxamide](/img/structure/B611121.png)